5-Ethynylpyrimidin-2-amine

Descripción general

Descripción

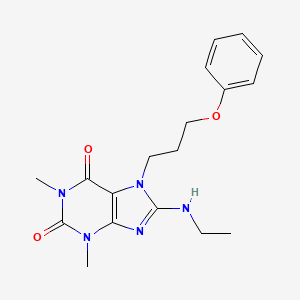

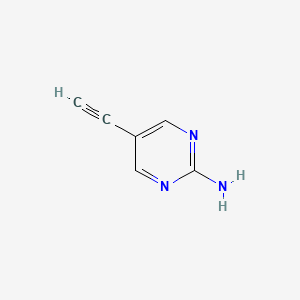

5-Ethynylpyrimidin-2-amine is a chemical compound with the molecular formula C6H5N3 . It has a molecular weight of 119.12 . It is categorized under the class of compounds known as alkynes .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include this compound, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with an ethynyl group attached to the 5-position and an amino group attached to the 2-position .Aplicaciones Científicas De Investigación

1. Dihydrofolate Reductase Inhibition

5-Ethynylpyrimidin-2-amine derivatives have been investigated for their role as dihydrofolate reductase (DHFR) inhibitors. Such compounds show potential in treating bacterial infections, particularly those resistant to trimethoprim. This application is significant in the context of increasing antibiotic resistance (Wyss et al., 2003).

2. RIPK1 Inhibition

Research has also focused on this compound derivatives as inhibitors of receptor-interacting protein kinase 1 (RIPK1). These compounds are promising for preventing tumor metastasis, highlighting their potential in cancer therapy (Li et al., 2018).

3. DNA Incorporation

Another application involves the use of this compound derivatives in the synthesis of nucleosides that can be incorporated into DNA. This application is crucial for understanding DNA replication and repair mechanisms (Suzol et al., 2018).

4. Chemical Reactivity in Biginelli Compounds

Research has also explored the chemical reactivity of this compound derivatives in Biginelli type compounds. These findings are relevant for the synthesis of various pharmaceuticals and complex organic molecules (Namazi et al., 2001).

5. Synthesis of Antifolate Inhibitors

This compound is also significant in the synthesis of antifolate inhibitors targeting thymidylate synthase, an enzyme crucial in DNA synthesis. These inhibitors have potential applications in treating various cancers (Gangjee et al., 1999).

6. Molecular Recognition and Binding

Derivatives of this compound have been used in molecular recognition studies, particularly in the binding of guanosine monophosphate. This research is fundamental in understanding molecular interactions and developing targeted therapies (Furuta et al., 1991).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-ethynylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-3-8-6(7)9-4-5/h1,3-4H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCOCXUODHDEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2905494.png)

![2-Chloro-N-[(3-chloro-2-fluorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]acetamide](/img/structure/B2905495.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2905499.png)

![N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905509.png)

![N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905511.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2905516.png)